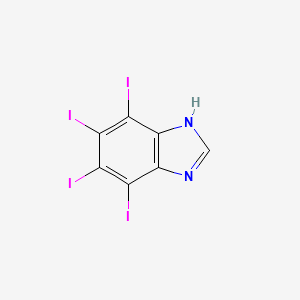

4,5,6,7-四碘-1H-苯并咪唑

描述

4,5,6,7-Tetraiodo-1H-benzimidazole, also known as TIBI, is a chemical compound with the molecular formula C7H2I4N2 . It has an average mass of 621.722 Da and a monoisotopic mass of 621.639648 Da . This compound has been analyzed for its weak interaction patterns in solid state, using X-ray diffraction and quantum chemistry calculations.

Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetraiodo-1H-benzimidazole has been studied using X-ray diffraction and quantum chemistry calculations . The weak interaction patterns in the solid state of this compound have been elucidated based on intra- and intermolecular interactions, including hydrogen bonding, van der Waals contacts, and π-π interactions .Chemical Reactions Analysis

While specific chemical reactions involving 4,5,6,7-Tetraiodo-1H-benzimidazole are not available, the compound’s reactivity has been studied. The ordering 4,5,6,7-tetraiodo > 4,5,6,7-tetrabromo > 4,5,6,7-tetrachloro > 4,5,6,7-tetrafluoro reflects not only a decrease in crystal symmetry but also an increase in chemical reactivity (electronic activation), which could explain some changes in biological activity of compounds from the 4,5,6,7-tetrahalogeno-1H-benzimidazole series .Physical And Chemical Properties Analysis

The exact mass of 4,5,6,7-Tetraiodo-1H-benzimidazole is 621.6397. The solubility of this chemical has been described as soluble in DMSO.科学研究应用

量子化学见解

对 4,5,6,7-四卤代-1H-苯并咪唑(包括 4,5,6,7-四碘-1H-苯并咪唑)的研究提供了关于它们的结构和反应性关系的量子化学见解。X 射线衍射和量子化学计算已被用于检查它们的弱相互作用模式和晶体结构。这些化合物被称为蛋白激酶 CK2 抑制剂,显示出显着的化学反应性和生物活性变化,这对于理解它们的分子相互作用和潜在的药物应用非常重要 (Latosinska 等人,2014 年)。

对蛋白激酶 CK2 的抑制活性

发现 4,5,6,7-四碘-1H-苯并咪唑衍生物对蛋白激酶 CK2 亚基表现出有效的抑制活性。这些化合物根据所使用的蛋白质底物表现出抑制强度的显着差异。它们不同的抑制特性对于理解作用的分子机制和潜在的治疗意义至关重要 (Janeczko 等人,2012 年)。

抗菌潜力

一系列 4,5,6,7-四卤代苯并咪唑,包括 4,5,6,7-四碘-1H-苯并咪唑衍生物,已被研究其对各种细菌和真菌菌株的抗菌潜力。这些化合物对某些细菌和念珠菌菌株表现出中等到高水平的抑制作用,突出了它们作为抗菌剂的潜力 (Janeczko 等人,2016 年)。

多靶点配体特性

对金刚烷基化的 4,5,6,7-四卤代-1H-苯并咪唑(包括四碘变体)的研究表明,这些化合物可以作为多靶点配体。它们是人酪蛋白激酶 2、膜基质 2 蛋白和 SARS-CoV-2 的潜在抑制剂。这突出了它们在开发用于治疗各种疾病(包括病毒感染)方面的巨大潜力 (Latosinska 等人,2022 年)。

抗 HIV 活性

对 4,5,6,7-四氢-1H-苯并咪唑衍生物(包括四碘变体)的研究探索了它们作为抗 HIV-1 剂的潜力。它们的构效关系和对 HIV-1 逆转录酶的抑制作用表明它们在 HIV-1 治疗策略中的潜在用途 (Breslin 等人,1991 年)。

作用机制

Research into adamantylated 4,5,6,7-tetrahalogeno-1H-benzimidazoles, including the tetraiodo variant, has shown that these compounds can act as multi-target ligands. They are potential inhibitors for Human Casein Kinase 2, Membrane Matrix 2 Protein, and SARS-CoV-2.

安全和危害

The safety data sheet for a similar compound, 4,5,6,7-tetrahydro-1H-benzoimidazole, indicates that it is harmful if swallowed or inhaled, and it may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

4,5,6,7-tetraiodo-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2I4N2/c8-2-3(9)5(11)7-6(4(2)10)12-1-13-7/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHFPYANLLWSJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=C(C(=C2I)I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2I4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetraiodo-1H-benzimidazole | |

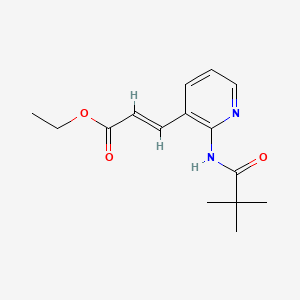

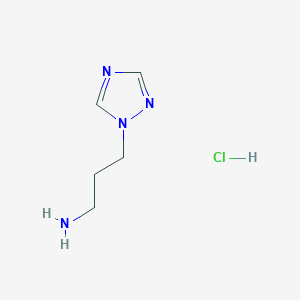

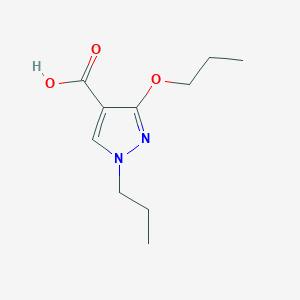

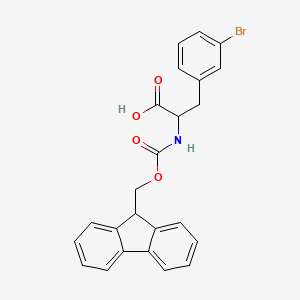

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1461672.png)

![2-[(Methylsulfonyl)(phenyl)amino]butanoic acid](/img/structure/B1461675.png)

![1-cyclopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1461678.png)

![2-(Benzoylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1461679.png)